2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
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Overview
Description
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, cosmetics, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Purification: The crude product is purified using techniques such as recrystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or zinc dust.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
Mechanism of Action
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- involves its interaction with molecular targets through the azo groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The sulfonic acid group enhances its solubility in water, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(methylazo)phenyl)azo)-4-hydroxy-
Uniqueness
2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxy group and the phenylazo linkage contributes to its stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
126485-24-3 |
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Molecular Formula |
C24H21N5O5S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
6-amino-3-[(2-ethoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H21N5O5S/c1-2-34-21-14-18(27-26-17-6-4-3-5-7-17)10-11-20(21)28-29-23-22(35(31,32)33)12-15-8-9-16(25)13-19(15)24(23)30/h3-14,30H,2,25H2,1H3,(H,31,32,33) |
InChI Key |
QMVUFKAEMUSKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
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